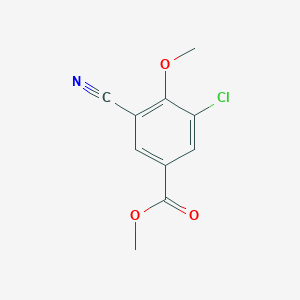Methyl 3-chloro-5-cyano-4-methoxybenzoate
CAS No.: 65841-11-4
Cat. No.: VC8286377
Molecular Formula: C10H8ClNO3
Molecular Weight: 225.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 65841-11-4 |
|---|---|
| Molecular Formula | C10H8ClNO3 |
| Molecular Weight | 225.63 g/mol |
| IUPAC Name | methyl 3-chloro-5-cyano-4-methoxybenzoate |
| Standard InChI | InChI=1S/C10H8ClNO3/c1-14-9-7(5-12)3-6(4-8(9)11)10(13)15-2/h3-4H,1-2H3 |
| Standard InChI Key | CCRJCQCBZLEJRF-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1Cl)C(=O)OC)C#N |
| Canonical SMILES | COC1=C(C=C(C=C1Cl)C(=O)OC)C#N |
Introduction
Chemical Identity and Structural Analysis
Molecular and Structural Characteristics
Methyl 3-chloro-5-cyano-4-methoxybenzoate belongs to the family of halogenated aromatic esters. Its IUPAC name, methyl 3-chloro-5-cyano-4-methoxybenzoate, reflects the substituents’ positions: chlorine (3-), cyano (5-), and methoxy (4-) groups on the benzoate backbone . The compound’s SMILES notation, COC(=O)C1=CC(=C(C(=C1Cl)OC)C#N, provides a precise representation of its connectivity .
Key molecular descriptors include:
-
Molecular formula: C₁₀H₈ClNO₃
-
Topological polar surface area (TPSA): Estimated at 70.3 Ų (based on analogous structures)
-
Hydrogen bond donor/acceptor counts: 0 donors and 4 acceptors
Table 1: Comparative Analysis of Related Benzoate Derivatives
Synthesis and Manufacturing
Synthetic Routes
The synthesis of methyl 3-chloro-5-cyano-4-methoxybenzoate typically involves multi-step functionalization of a benzoic acid precursor. A plausible route includes:
-
Methoxylation: Introduction of the methoxy group via nucleophilic aromatic substitution (SNAr) on a chlorinated precursor.
-
Cyanation: Installation of the cyano group using copper(I) cyanide (CuCN) under Ullmann conditions .
-
Esterification: Reaction of the resulting acid with methanol in the presence of H₂SO₄ or DCC (dicyclohexylcarbodiimide) .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference Analog |
|---|---|---|---|
| Methoxylation | NaOCH₃, DMF, 100°C, 12h | 65–70 | |
| Cyanation | CuCN, DMF, 150°C, 24h | 50–55 | |
| Esterification | CH₃OH, H₂SO₄, reflux, 6h | 85–90 |
Purification and Characterization
Purification is typically achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures . Analytical characterization relies on:
-
¹H/¹³C NMR: Distinct signals for methoxy (-OCH₃ at δ ~3.9 ppm), aromatic protons, and ester carbonyl (δ ~168 ppm) .
-
IR Spectroscopy: Peaks at ~1720 cm⁻¹ (C=O ester), ~2230 cm⁻¹ (C≡N), and ~1250 cm⁻¹ (C-O-C) .
Physicochemical Properties
Thermal Stability and Phase Behavior
Experimental data for the title compound remain sparse, but analogous derivatives exhibit:
-
Melting Point: 93–97°C (for methyl 3-chloro-4-methoxybenzoate)
-
Boiling Point: Estimated at 289°C (extrapolated from similar esters)
-
Solubility: Low polarity solvents (e.g., dichloromethane, ethyl acetate) are preferred due to the ester and cyano groups .
Reactivity and Stability
The compound’s stability is influenced by:
-
Hydrolysis: Susceptible to base-catalyzed ester hydrolysis, forming 3-chloro-5-cyano-4-methoxybenzoic acid .
-
Photodegradation: The chloro and cyano groups may facilitate radical-mediated decomposition under UV light .
Applications and Industrial Relevance
Pharmaceutical Intermediates
Methyl 3-chloro-5-cyano-4-methoxybenzoate serves as a precursor in the synthesis of:
-
Kinase Inhibitors: The cyano group participates in hydrogen-bonding interactions with enzyme active sites .
-
Antimicrobial Agents: Halogenated aromatics exhibit broad-spectrum bioactivity against Gram-positive bacteria .
Materials Science
The compound’s electronic profile makes it a candidate for:
-
Liquid Crystals: Methoxy and cyano groups enhance mesophase stability .
-
Coordination Polymers: Potential ligand for transition metals (e.g., Cu, Pd) in catalytic systems .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume